molecular formula C6H8N2O2 B1270009 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 31728-75-3

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1270009
CAS RN: 31728-75-3
M. Wt: 140.14 g/mol
InChI Key: SKTIXLZNJZTGRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid and its derivatives, including 1,5-dimethyl variant, has been explored through various chemical pathways. Improved synthesis methods have increased yields significantly, with one method reporting an increase from 70% to 97.1% by employing ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions (Dong, 2011).

Molecular Structure Analysis

The molecular structure of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, along with other similar compounds, has been determined through crystallographic studies and solid-state NMR. These studies reveal polymorphism and solid-state proton transfer (SSPT) in some polymorphs, providing insight into the structural dynamics of these molecules in the solid state (Infantes et al., 2013).

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : Pyrazole derivatives, including “1,5-Dimethyl-1H-pyrazole-4-carboxylic acid”, are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .
    • Methods of Application : Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups. The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .
    • Results or Outcomes : These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties. More complex structures with various relevant examples can be formed from them .
  • Scientific Field: Medicinal Chemistry

    • Application : Pyrazoles, including “1,5-Dimethyl-1H-pyrazole-4-carboxylic acid”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
  • Scientific Field: Agrochemistry

    • Application : 1H-Pyrazole-4-carboxylic acid is used for the synthesis of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamide, which are used as herbicides .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Scientific Field: Material Science

    • Application : Pyrazole derivatives, including “1,5-Dimethyl-1H-pyrazole-4-carboxylic acid”, are used in material science due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Scientific Field: Industrial Chemistry

    • Application : Pyrazole derivatives are used in industrial chemistry. They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .
  • Scientific Field: Pharmacology

    • Application : Pyrazole derivatives have shown a widespread biological and pharmacological activity such as antitumor, analgesic, anti-inflammatory, antimicrobial, antitubercular, antileishmanial activity, ACE inhibitors, antidiabetic, antiparkinsonian and neuroprotective properties .
    • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
    • Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3. It may cause respiratory irritation .

properties

IUPAC Name

1,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-7-8(4)2/h3H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTIXLZNJZTGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361547
Record name 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-1H-pyrazole-4-carboxylic acid

CAS RN

31728-75-3
Record name 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
OS Attaryan, GA Akopyan, KS Badalyan… - Russian Journal of …, 2007 - Springer
Bromination of 1,3-dimethyl-and 1,5-dimethyl-1H-pyrazole-4-carboxylic a Page 1 307 ISSN 1070-3632, Russian Journal of General Chemistry, …
Number of citations: 1 link.springer.com
RL Robey, CA Alt, EE Van Meter - Journal of heterocyclic …, 1997 - Wiley Online Library
The reactions of 4‐hydroxy‐5‐oximino‐3‐thiophenecarboxylates with hydrazine and substituted hydrazines have been investigated. The products of the reactions have been shown to …
Number of citations: 10 onlinelibrary.wiley.com
S Sainas, AC Pippione, M Giorgis, E Lupino… - European Journal of …, 2017 - Elsevier
A new generation of potent hDHODH inhibitors designed by a scaffold-hopping replacement of the quinolinecarboxylate moiety of brequinar, one of the most potent known hDHODH …
Number of citations: 57 www.sciencedirect.com
AC Pippione, S Sainas, P Goyal, I Fritzson… - European journal of …, 2019 - Elsevier
Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) has been clinically validated as a target for antimalarial drug discovery, as a triazolopyrimidine class inhibitor (…
Number of citations: 28 www.sciencedirect.com
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
A series of 92 azole antifungals containing an amido alcohol unit was synthesized. The nature and substitution of the amide portion was systematically modified in search of improved …
Number of citations: 66 pubs.acs.org
H Alinezhad, M Tajbakhsh, M Zare - Journal of Fluorine Chemistry, 2011 - Elsevier
A simple, efficient and three component one-pot synthesis of 1,4,5-trisubstituted pyrazoles by condensation of β-dicarbonyls, N,N-dimethylformamide dimethyl acetal (DMFDMA) and …
Number of citations: 29 www.sciencedirect.com

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